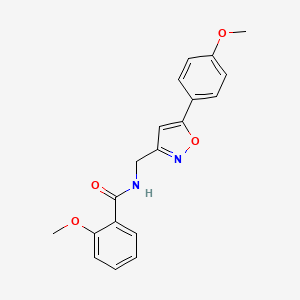

2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-15-9-7-13(8-10-15)18-11-14(21-25-18)12-20-19(22)16-5-3-4-6-17(16)24-2/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEKRRKDBKAOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including the isoxazole ring and methoxy substitutions. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O4

The structure includes a benzamide core, which is critical for its biological activity, alongside methoxy groups that enhance lipophilicity and potentially modulate receptor interactions.

Research indicates that compounds with similar structural motifs often exert their biological effects through several mechanisms:

- Enzyme Inhibition : The presence of the isoxazole ring suggests potential interactions with enzymes involved in metabolic pathways. Isoxazole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenases (COX), which are crucial in inflammation pathways.

- Receptor Binding : The methoxyphenyl group may facilitate binding to various receptors, including those involved in neurotransmission and cell signaling. This could lead to effects such as anti-inflammatory or anticancer activities.

- Antioxidative Properties : Compounds with similar structures have shown antioxidative activities, which may contribute to their therapeutic effects by reducing oxidative stress in cells.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound exhibited significant activity with an IC50 value indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Doxorubicin | MCF-7 | 0.5 |

| Etoposide | MCF-7 | 1.0 |

This table highlights the comparative potency of the compound against established chemotherapeutic agents.

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest antibacterial effects against Gram-positive bacteria, notably Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) indicating promising therapeutic potential.

Case Studies

- Study on Anticancer Activity : A study conducted on various substituted benzimidazole carboxamides demonstrated that derivatives with similar methoxy substitutions showed pronounced antiproliferative activity against several cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

- Antioxidative Research : Another investigation into the antioxidative properties of methoxy-substituted compounds revealed significant free radical scavenging abilities, further supporting the potential health benefits of such compounds .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Key Observations :

Key Observations :

- Antifungal vs. Antitubercular : LMM5’s oxadiazole core may favor thioredoxin reductase binding, whereas the target’s isoxazole could target different enzymes (e.g., cytochrome P450 or kinases) .

- Role of Methoxy Groups: The 4-methoxyphenyl in the target and LMM5 may enhance lipophilicity and bioavailability compared to non-polar substituents (e.g., phenyl in 36a) .

Physicochemical and Spectroscopic Properties

Table 4: Spectral and Analytical Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the isoxazole core. For example, coupling 4-methoxyphenylacetonitrile with hydroxylamine hydrochloride under reflux (ethanol, 80°C) generates the isoxazole ring . Subsequent benzoylation of the methylamine group using 2-methoxybenzoyl chloride in pyridine at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane), yields the target compound . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and reaction time (monitored by TLC).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy groups (δ ~3.8 ppm for OCH₃) and the benzamide carbonyl (δ ~167 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₀H₁₉N₂O₄).

Q. How can researchers design initial biological screening assays to evaluate its potential therapeutic activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative bacteria). Use molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes, guided by structural analogs showing anti-inflammatory or antimicrobial activity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data between structurally similar benzamide derivatives?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with variations in methoxy substituents or isoxazole substituents. Use X-ray crystallography (as in ) to correlate conformational differences with activity. Validate inconsistencies via dose-response assays and statistical analysis (e.g., ANOVA) to isolate confounding factors like impurity interference .

Q. How can the crystal structure of this compound be determined, and what insights can it provide into its reactivity or binding mechanisms?

- Methodological Answer : Grow single crystals via slow evaporation in methanol/chloroform. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELX. Analyze hydrogen bonding (e.g., N–H⋯O interactions in the benzamide moiety) and π-π stacking of aromatic rings to predict solid-state stability or ligand-protein binding motifs .

Q. What advanced computational methods are suitable for elucidating the compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study binding stability with targets like DNA gyrase or kinases. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions critical for reactivity. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (association/dissociation rates) .

Q. How can researchers optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability, without compromising activity?

- Methodological Answer : Modify the methoxy groups to hydroxy or trifluoromethoxy substituents to enhance solubility (via logP reduction) while retaining hydrogen-bonding capacity. Conduct metabolic stability assays in liver microsomes to identify vulnerable sites (e.g., methylene groups in the isoxazole ring) and introduce steric hindrance or fluorine substituents to block oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.